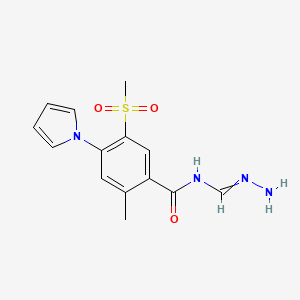
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide is a complex organic compound that features a pyrrole ring, a benzamide group, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Functionalization: The pyrrole ring is then functionalized with various groups, including the methanesulfonyl and benzamide groups, through reactions such as sulfonation and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tuberculosis agent and its ability to improve monoclonal antibody production in cell cultures.
Biological Studies: The compound is used to study cell metabolism and the effects of various functional groups on biological activity.
Industrial Applications: It may be used in the production of pharmaceuticals and other fine chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to increase cell-specific glucose uptake and intracellular adenosine triphosphate levels, which are critical for monoclonal antibody production . The compound also affects the galactosylation of monoclonal antibodies, influencing their therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide: Exhibits significant biological activity and is used in various medicinal applications.
Uniqueness
N-methanehydrazonoyl-5-methanesulfonyl-2-methyl-4-(pyrrol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate monoclonal antibody production and its potential as an anti-tuberculosis agent set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H16N4O3S |
|---|---|
Molekulargewicht |
320.37 g/mol |
IUPAC-Name |
N-methanehydrazonoyl-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19) |
InChI-Schlüssel |
GREJBUKXDJNOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


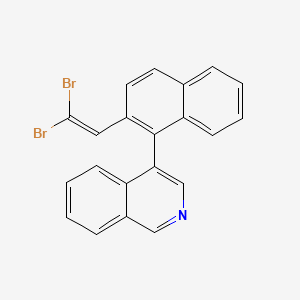
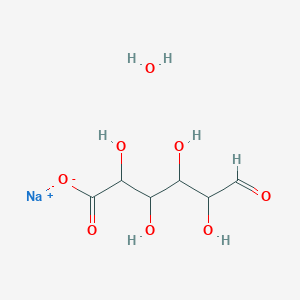
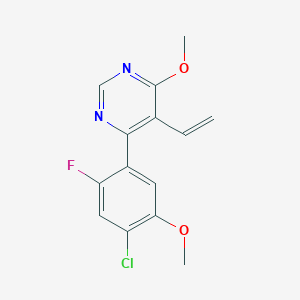
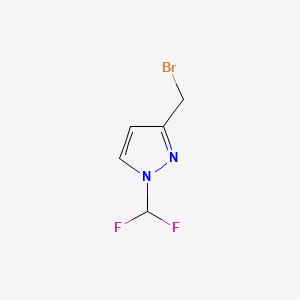
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
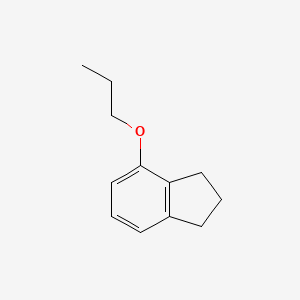
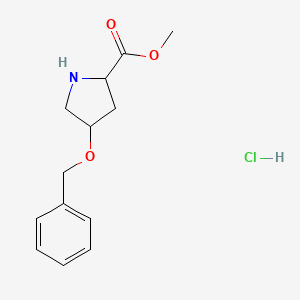
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
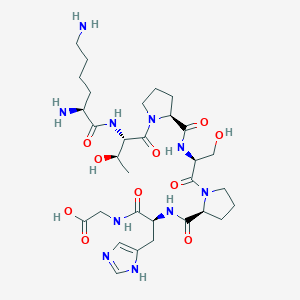
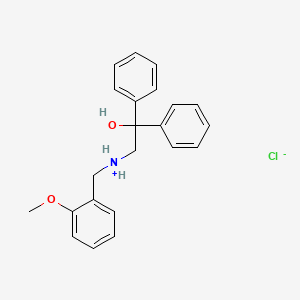
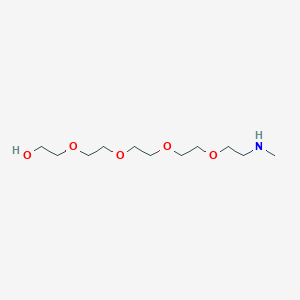
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
